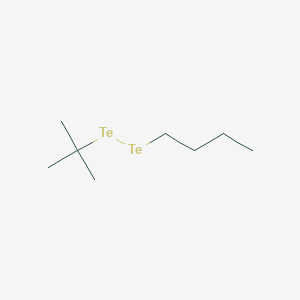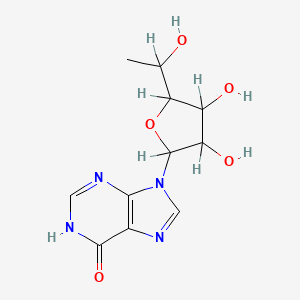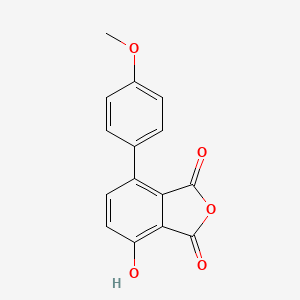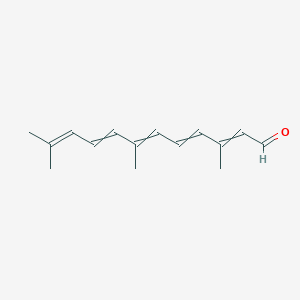
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal is an organic compound belonging to the class of polyunsaturated aldehydes. It is a linear analogue of retinal, a key molecule in the visual cycle of many organisms . This compound is characterized by its conjugated system of double bonds, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, which can be further utilized in various chemical processes .
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated aldehydes and their reactivity.
Medicine: Research into its potential therapeutic applications, including its role in vision-related disorders, is ongoing.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets such as opsins. The compound binds to these proteins, inducing conformational changes that are crucial for the visual cycle. The conjugated system of double bonds allows for efficient absorption of light, triggering photochemical reactions that lead to signal transduction in visual processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinal: A key molecule in the visual cycle, similar in structure but with a different arrangement of double bonds.
Farnesoic Acid: Another polyunsaturated compound with similar reactivity but different functional groups.
Uniqueness
3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal is unique due to its linear structure and specific arrangement of double bonds, which confer distinct chemical and physical properties. Its ability to interact with opsins and other proteins makes it a valuable compound for studying visual processes and developing therapeutic applications .
Eigenschaften
CAS-Nummer |
85441-35-6 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-2,4,6,8,10-pentaenal |
InChI |
InChI=1S/C15H20O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5-12H,1-4H3 |
InChI-Schlüssel |
WWRGFLIMFQYXRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC(=CC=CC(=CC=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


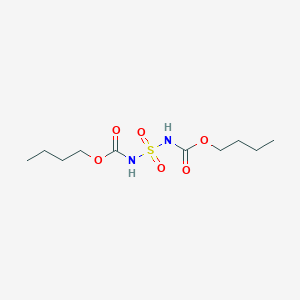
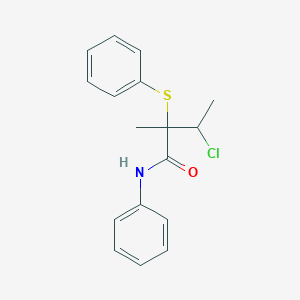
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
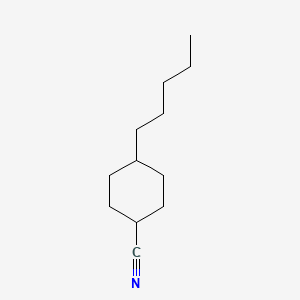
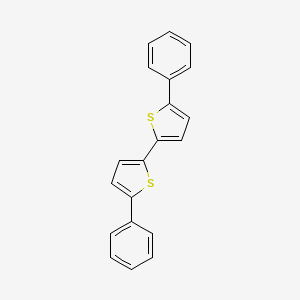
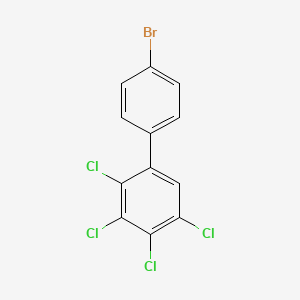
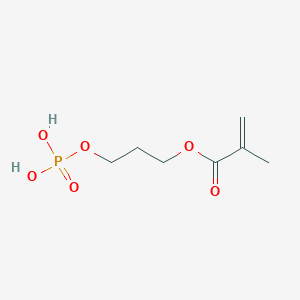
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
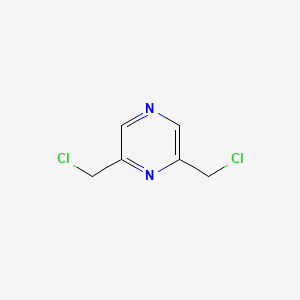
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
